molecular formula C22H20N4O3S B2792997 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111420-70-2

3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2792997
CAS No.: 1111420-70-2
M. Wt: 420.49
InChI Key: GXIWHYITQLDCBA-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including pyridazine, thioether, and oxadiazole, suggests that this compound could exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazine ring: This could be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the thioether linkage: This step might involve the reaction of the pyridazine derivative with a thiol or thioether compound under suitable conditions.

    Construction of the oxadiazole ring: This could be accomplished through cyclization reactions involving nitrile oxides and hydrazides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, potentially leading to ring opening or other structural changes.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing oxadiazole and pyridazine rings have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound might exhibit similar activities and could be investigated for its effects on various biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure might allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of “3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Inhibition of enzymes: The compound could bind to and inhibit the activity of specific enzymes, affecting metabolic pathways.

    Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)-1,2,4-oxadiazole: Similar oxadiazole structure but lacks the pyridazine and thioether groups.

    6-(3,4-Dimethoxyphenyl)pyridazine: Contains the pyridazine and dimethoxyphenyl groups but lacks the oxadiazole ring.

    Thioether-linked pyridazines: Compounds with similar thioether linkages but different aromatic substituents.

Uniqueness

The uniqueness of “3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” lies in its combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-4-6-15(7-5-14)22-23-20(29-26-22)13-30-21-11-9-17(24-25-21)16-8-10-18(27-2)19(12-16)28-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWHYITQLDCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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